Cas no 13484-95-2 (5-Hydroxycytosine)
5-Hydroxycytosine Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinone,6-amino-5-hydroxy-
- 2(1H)-Pyrimidinone, 4-amino-5-hydroxy- (9CI)
- 5-HYDROXYCYTOSINE
- 6-amino-5-hydroxy-1H-pyrimidin-2-one
- 2(1H)-Pyrimidinone, 4-amino-5-hydroxy-
- 4-Amino-5-hydroxy-2(1H)-pyrimidinone
- 6-amino-5-hydroxypyrimidin-2(1H)-one
- Cytosine, 5-hydroxy-
- 5-Hydroxycytosine
-
- Inchi: 1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)
- InChI Key: NLLCDONDZDHLCI-UHFFFAOYSA-N
- SMILES: OC1C=NC(NC=1N)=O
Computed Properties
- Exact Mass: 127.03825
- Monoisotopic Mass: 127.038176
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.6
Experimental Properties
- Density: 1.84
- Boiling Point: 509.9°Cat760mmHg
- Flash Point: 262.2°C
- Refractive Index: 1.752
- PSA: 87.71
5-Hydroxycytosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H905375-1g |
5-Hydroxycytosine |
13484-95-2 | 1g |
$ 224.00 | 2023-09-07 | ||
| TRC | H905375-10g |
5-Hydroxycytosine |
13484-95-2 | 10g |
$ 1696.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491573-1 mg |
5-Hydroxycytosine-13C, 15N2, |
13484-95-2 | 1mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491573-1mg |
5-Hydroxycytosine-13C, 15N2, |
13484-95-2 | 1mg |
¥2858.00 | 2023-09-05 | ||
| A2B Chem LLC | AE38419-1g |
2(1H)-Pyrimidinone, 4-amino-5-hydroxy- (9CI) |
13484-95-2 | 1g |
$336.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38419-10g |
2(1H)-Pyrimidinone, 4-amino-5-hydroxy- (9CI) |
13484-95-2 | 10g |
$1745.00 | 2024-04-20 |
5-Hydroxycytosine Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 5-Hydroxycytosine
Recent Advances in 5-Hydroxycytosine (13484-95-2) Research: Implications for Chemical Biology and Medicine
5-Hydroxycytosine (CAS: 13484-95-2) is a modified nucleobase that has garnered significant attention in recent years due to its potential roles in epigenetic regulation, DNA damage repair, and therapeutic applications. This research briefing synthesizes the latest findings on 5-Hydroxycytosine, focusing on its chemical properties, biological functions, and emerging applications in biomedicine. The compound's unique structure, characterized by a hydroxyl group at the 5-position of the cytosine ring, enables it to participate in diverse biochemical pathways, making it a subject of intense investigation.
Recent studies have elucidated the mechanisms by which 5-Hydroxycytosine is formed in vivo. Oxidative stress and enzymatic activity, particularly by the TET (Ten-Eleven Translocation) family of dioxygenases, have been identified as key contributors to its generation. Advanced mass spectrometry and next-generation sequencing techniques have enabled researchers to map the distribution of 5-Hydroxycytosine in genomic DNA, revealing its enrichment in regulatory regions such as promoters and enhancers. These findings suggest a potential role for 5-Hydroxycytosine in modulating gene expression and maintaining genomic stability.
In the context of disease, aberrant levels of 5-Hydroxycytosine have been associated with various pathological conditions, including cancer and neurodegenerative disorders. For instance, a 2023 study published in Nature Chemical Biology demonstrated that decreased 5-Hydroxycytosine levels in neuronal DNA correlate with the progression of Alzheimer's disease, possibly due to impaired DNA repair mechanisms. Conversely, elevated levels of this modified base have been observed in certain cancers, where it may contribute to oncogenic transformation by altering the epigenetic landscape.
The therapeutic potential of 5-Hydroxycytosine is another area of active research. Its ability to influence DNA-protein interactions and chromatin structure has prompted investigations into its use as a novel epigenetic modulator. Recent preclinical studies have explored synthetic analogs of 5-Hydroxycytosine as potential anticancer agents, with some showing promising results in inhibiting tumor growth by targeting DNA methylation patterns. Additionally, the compound's role in oxidative DNA damage repair has sparked interest in its application for radioprotection and as a biomarker for oxidative stress-related diseases.
From a chemical perspective, advances in synthetic methodologies have enabled the production of 5-Hydroxycytosine derivatives with enhanced stability and bioavailability. A 2024 report in Journal of Medicinal Chemistry detailed a novel synthetic route for 5-Hydroxycytosine prodrugs that exhibit improved cellular uptake and reduced off-target effects. These developments are crucial for translating basic research findings into clinically viable therapeutic options.
Looking ahead, several challenges remain in fully harnessing the potential of 5-Hydroxycytosine. These include understanding its precise role in epigenetic regulation, developing sensitive detection methods for clinical applications, and optimizing delivery systems for therapeutic use. Ongoing research efforts are addressing these questions through multidisciplinary approaches combining chemical biology, genomics, and medicinal chemistry. As our understanding of this fascinating molecule deepens, 5-Hydroxycytosine is poised to make significant contributions to both fundamental science and applied medicine in the coming years.
13484-95-2 (5-Hydroxycytosine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)